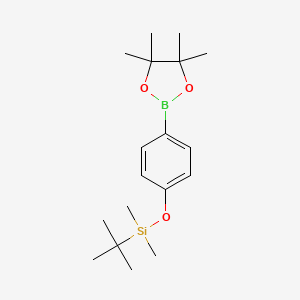

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Descripción general

Descripción

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a chemical compound with the molecular formula C18H35BO3Si . It has a molecular weight of 338.37 . The compound is typically stored in an inert atmosphere and under -20°C . It is a colorless to yellow liquid or solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This code provides a specific representation of the molecule’s structure.

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 336.7±52.0 °C and a predicted density of 0.94±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Enhanced Brightness and Fluorescence in Nanoparticles

A study conducted by Fischer, Baier, and Mecking (2013) explored the use of tert-butyldimethylsilane derivatives in the creation of nanoparticles. These nanoparticles exhibited enhanced brightness and fluorescence emission, which could be tuned to longer wavelengths. This application is significant in the field of material science, particularly for developing fluorescent materials.

Intermediate in Biologically Active Compounds

Tert-butyldimethylsilane derivatives, as discussed by Kong et al. (2016), play a crucial role as intermediates in synthesizing various biologically active compounds. Their study highlighted the synthesis of a specific derivative that serves as a key intermediate in pharmaceutical research.

Synthesis and Optical Properties

Naka et al. (2013) Naka, Fukuda, Jahana, Ohshita, Kobayashi, and Ishikawa (2013) investigated the synthesis and optical properties of silicon-containing molecules with tert-butyldimethylsilane derivatives. The study provided insights into the molecular structure and potential applications in optoelectronic devices.

Development of Deeply Colored Polymers

Research by Welterlich, Charov, and Tieke (2012) focused on the synthesis of deeply colored polymers containing tert-butyldimethylsilane derivatives. Their findings contribute to the development of new materials with specific optical properties, useful in various industrial applications.

Synthesis of Antioxidant Silane Derivatives

A study by Nedelčev, Krupa, Csomorová, Janigová, and Rychlý (2007) explored the synthesis and characterization of new antioxidant silane derivatives containing tert-butyldimethylsilane. This research contributes to the development of stabilizing agents in polymer materials.

Crystal Structure Analysis

Ye et al. (2021) Ye, Chen, Wu, Chen, Yang, Liao, and Zhou (2021) conducted a detailed crystal structure and conformational analysis of tert-butyldimethylsilane derivatives. This research is essential for understanding the molecular geometry and properties of these compounds, with implications in material science and chemistry.

Palladium-Catalyzed Tandem Reactions

The study by Mutter, Campbell, Martin de la Nava, Merritt, and Wills (2001) demonstrated the use of tert-butyldimethylsilane derivatives in palladium-catalyzed tandem reactions. This research contributes to the field of organic synthesis, enabling the creation of complex molecular structures.

Synthesis of Stannyloligosilanes

Research by Costisella, Englich, Prass, Schürmann, Ruhlandt-Senge, and Uhlig (2000) involved the synthesis of branched stannyloligosilanes using tert-butyldimethylsilane derivatives. Their findings are relevant in the field of organometallic chemistry, contributing to the development of new silicon-based compounds.

Sonogashira Coupling Reactions

Wang, Liu, Chang, and Li (2009) Wang, Liu, Chang, and Li (2009) investigated the Sonogashira coupling reactions of aryl bromides using tert-butyldimethylsilane derivatives. This study adds to the understanding of coupling reactions in organic synthesis, which are crucial in developing pharmaceuticals and fine chemicals.

Increasing Steric Hindrance in Siloxanes

Ritter and Kenney (1978) Ritter and Kenney (1978) explored the creation of a series of tert-butyldimethylsiloxanes with increasing steric hindrance. This research is significant in silicon chemistry, particularly in synthesizing siloxane-based materials with tailored properties.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in the synthesis of biologically active compounds .

Biochemical Pathways

It’s known that similar compounds are often involved in the suzuki-miyaura coupling reaction .

Action Environment

It’s known that similar compounds are often stored at room temperature .

Análisis Bioquímico

Biochemical Properties

Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of biaryl compounds. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to changes in downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP and NADH. Additionally, this compound can influence the balance between anabolic and catabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHNCIBKFJVPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)